6-(biphenyl-4-yl)-3-phenyl-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine
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Overview
Description
6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE is a heterocyclic compound with the molecular formula C23H17N3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of biphenyl-4-yl and phenyl-substituted thiazole derivatives with triazine precursors. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines .
Scientific Research Applications
6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive profile.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-ETHOXY-PHENYL)-7-METHYL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE
- 3,6-BIS-(4-ETHOXY-PHENYL)-7-METHYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE
- 6-(3,4-DIMETHOXYPHENYL)-3-PHENYL-2H-[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZINE
Uniqueness
6-BIPHENYL-4-YL-3-PHENYL-2H-THIAZOLO(2,3-C)(1,2,4)TRIAZINE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H17N3S |
---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
3-phenyl-6-(4-phenylphenyl)-2H-[1,3]thiazolo[2,3-c][1,2,4]triazine |
InChI |
InChI=1S/C23H17N3S/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22-16-27-23-25-24-21(15-26(22)23)19-9-5-2-6-10-19/h1-16,24H |
InChI Key |
FLQUMVAOTNFLIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NNC(=CN34)C5=CC=CC=C5 |
Origin of Product |
United States |
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